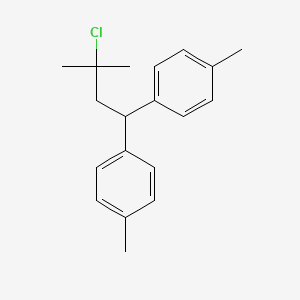
1,1'-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chlorinated butane backbone linked to two methyl-substituted benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 3-chloro-3-methylbutane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and nucleophilic substitution. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-methylbutane: A simpler compound with a similar chlorinated butane backbone but without the aromatic rings.
4-Methylbenzene: An aromatic compound with a single methyl group attached to the benzene ring.
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(benzene): A compound with a similar structure but without the methyl groups on the benzene rings.
Uniqueness
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both the chlorinated butane backbone and the methyl-substituted benzene rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
102434-78-6 |
|---|---|
Formule moléculaire |
C19H23Cl |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
1-[3-chloro-3-methyl-1-(4-methylphenyl)butyl]-4-methylbenzene |
InChI |
InChI=1S/C19H23Cl/c1-14-5-9-16(10-6-14)18(13-19(3,4)20)17-11-7-15(2)8-12-17/h5-12,18H,13H2,1-4H3 |
Clé InChI |
RDYHPTFOEJYWTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(C)(C)Cl)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


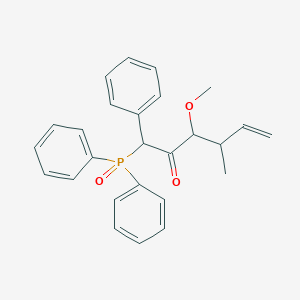
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
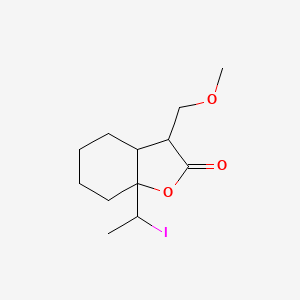

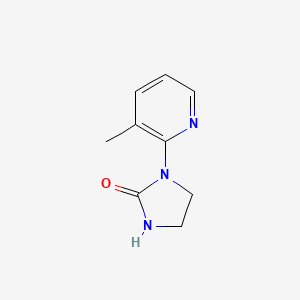
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
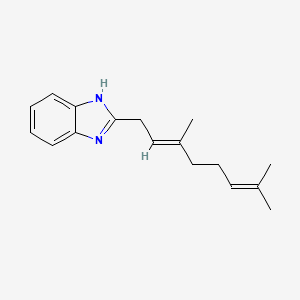

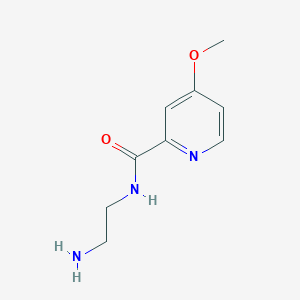


![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
